molecular formula C14H17ClN2O4 B13209447 7-(tert-Butoxycarbonyl)-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid

7-(tert-Butoxycarbonyl)-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid

Cat. No.: B13209447
M. Wt: 312.75 g/mol
InChI Key: IZENSCHEDMWSKE-UHFFFAOYSA-N
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Description

7-(tert-Butoxycarbonyl)-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amines during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(tert-Butoxycarbonyl)-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid typically involves the protection of the amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods: Industrial production methods for Boc-protected compounds often utilize flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-(tert-Butoxycarbonyl)-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 7-(tert-Butoxycarbonyl)-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions and can be removed under acidic conditions. This process involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Comparison with Similar Compounds

Uniqueness: 7-(tert-Butoxycarbonyl)-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is unique due to its specific structure, which includes a naphthyridine ring and a chloro substituent. This structure provides distinct reactivity and applications compared to other Boc-protected compounds .

Properties

Molecular Formula

C14H17ClN2O4

Molecular Weight

312.75 g/mol

IUPAC Name

4-chloro-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-1,7-naphthyridine-2-carboxylic acid

InChI

InChI=1S/C14H17ClN2O4/c1-14(2,3)21-13(20)17-5-4-8-9(15)6-10(12(18)19)16-11(8)7-17/h6H,4-5,7H2,1-3H3,(H,18,19)

InChI Key

IZENSCHEDMWSKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2Cl)C(=O)O

Origin of Product

United States

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